![molecular formula C9H10N2 B14275829 Bicyclo[2.2.1]heptane-2,6-dicarbonitrile CAS No. 132112-67-5](/img/structure/B14275829.png)
Bicyclo[2.2.1]heptane-2,6-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptane-2,6-dicarbonitrile is an organic compound characterized by its unique bicyclic structure. This compound is part of the norbornane family, which is known for its strained bicyclic hydrocarbons. The chemical formula for this compound is C9H10N2, and it is a derivative of norbornane with two nitrile groups attached at the 2 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-2,6-dicarbonitrile can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by subsequent functional group transformations to introduce the nitrile groups. The reaction conditions typically involve heating the reactants in a suitable solvent, such as toluene, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Bicyclo[2.2.1]heptane-2,6-dicarboxylic acid.
Reduction: Bicyclo[2.2.1]heptane-2,6-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2,6-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptane-2,6-dicarbonitrile involves its interaction with specific molecular targets. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. Additionally, the strained bicyclic structure can impart unique reactivity, making it a valuable intermediate in various chemical transformations.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-2,6-dicarbonitrile can be compared with other similar compounds, such as:
Norbornane: A saturated hydrocarbon with a similar bicyclic structure but without nitrile groups.
Bicyclo[2.2.1]heptane-2-carbonitrile: A related compound with a single nitrile group.
Norbornadiene: A bicyclic compound with two double bonds, differing in its unsaturation.
The uniqueness of this compound lies in its dual nitrile functionality, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
132112-67-5 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-2,6-dicarbonitrile |
InChI |
InChI=1S/C9H10N2/c10-4-7-1-6-2-8(5-11)9(7)3-6/h6-9H,1-3H2 |
InChI Key |
RIPQHIVDERITLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C(C2)C1C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



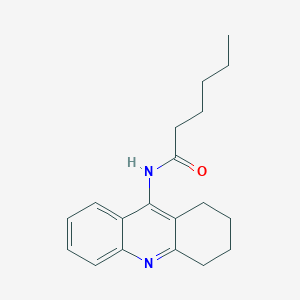
![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)
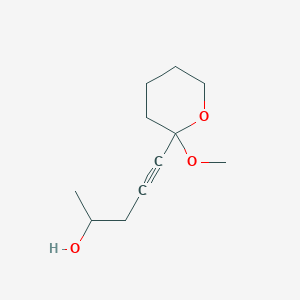
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
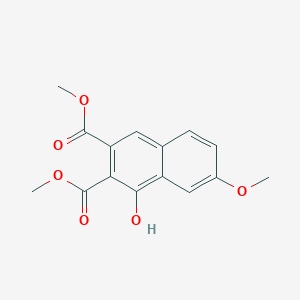
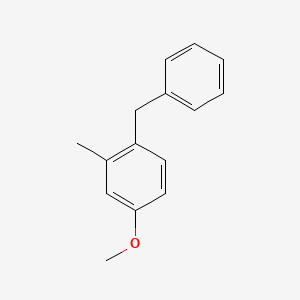
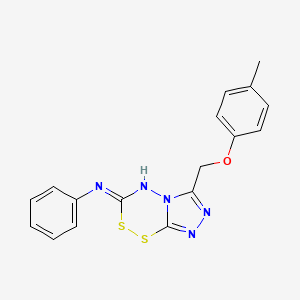
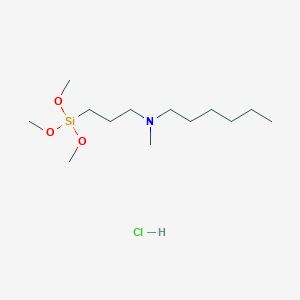

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)
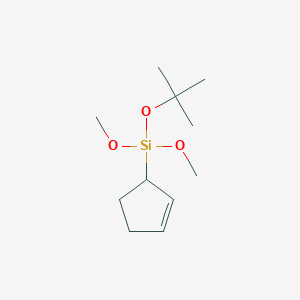
![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)

